molecular formula C18H16N2O2 B2417269 3-cyano-N-(isochroman-3-ylmethyl)benzamide CAS No. 2034447-53-3

3-cyano-N-(isochroman-3-ylmethyl)benzamide

Cat. No.: B2417269
CAS No.: 2034447-53-3
M. Wt: 292.338
InChI Key: WUVRCKILJMSTJL-UHFFFAOYSA-N
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Description

3-cyano-N-(isochroman-3-ylmethyl)benzamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications including medicinal chemistry, drug design, and organic synthesis.

Preparation Methods

The synthesis of 3-cyano-N-(isochroman-3-ylmethyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of isochroman-3-ylmethylamine with 3-cyanobenzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-cyano-N-(isochroman-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the benzamide moiety is replaced by other functional groups.

Scientific Research Applications

3-cyano-N-(isochroman-3-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored in drug design and development, particularly for its potential to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(isochroman-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group and the benzamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-cyano-N-(isochroman-3-ylmethyl)benzamide can be compared with other similar compounds such as:

    N-(isochroman-3-ylmethyl)benzamide: Lacks the cyano group, which may result in different reactivity and biological activity.

    3-cyano-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of the isochroman-3-ylmethyl group, leading to different chemical and biological properties.

    3-cyano-N-(isochroman-3-yl)benzamide: Similar but without the methyl group, which can affect its solubility and reactivity.

Properties

IUPAC Name

3-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-10-13-4-3-7-15(8-13)18(21)20-11-17-9-14-5-1-2-6-16(14)12-22-17/h1-8,17H,9,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVRCKILJMSTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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